Chalcone, 2-chloro-4'-hydroxy-
Description
2-Chloro-4'-hydroxy-chalcone is a synthetic chalcone derivative characterized by a chloro (-Cl) substituent at the 2-position of the A-ring and a hydroxyl (-OH) group at the 4'-position of the B-ring. Chalcones, with their α,β-unsaturated ketone backbone, are recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The structural modifications in this compound—specifically the electron-withdrawing chloro group and electron-donating hydroxyl group—are critical to its biological interactions. Studies suggest that such substituents influence reactivity, solubility, and target binding, making this compound a focus of comparative analyses with structurally related chalcones .
Properties
IUPAC Name |
3-(2-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO2/c16-14-4-2-1-3-11(14)7-10-15(18)12-5-8-13(17)9-6-12/h1-10,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSKIPKSVPFFLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Synthesis Using Potassium Hydroxide in Polyethylene Glycol-400
A pioneering method reported by Sreedhar et al. (2010) utilizes polyethylene glycol-400 (PEG-400) as a recyclable solvent system. In this protocol, equimolar quantities of 4-hydroxyacetophenone and 2-chlorobenzaldehyde are combined with potassium hydroxide (2 mmol) in PEG-400 (15 mL) and stirred at 40°C for 1 hour. The reaction progress is monitored via thin-layer chromatography (TLC), with subsequent quenching in ice-cold water precipitating the crude product. PEG-400 is recovered by evaporating the aqueous phase, enabling its reuse for subsequent batches without significant loss in yield.
Advantages:
Acid-Catalyzed Modifications for Enhanced Selectivity
Alternative acid-catalyzed routes using thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄) have been explored to improve regioselectivity. Hussain et al. (2018) demonstrated that SOCl₂ in anhydrous dichloromethane facilitates rapid cyclization at room temperature, achieving 78% yield within 30 minutes. However, this method requires stringent moisture-free conditions and generates corrosive byproducts, limiting its scalability.
Comparative Analysis of Synthetic Methodologies
The table below synthesizes data from key studies to evaluate reaction parameters, yields, and environmental impact:
Key Observations:
- Solvent choice critically impacts yield: PEG-400’s high polarity and thermal stability favor kinetic control, reducing side reactions.
- Acid catalysis accelerates reaction rates but introduces safety and waste management challenges.
Mechanistic Insights and Reaction Optimization
Base-Catalyzed Mechanism
The reaction proceeds via deprotonation of the acetophenone’s α-hydrogen by potassium hydroxide, forming an enolate ion. Nucleophilic attack on the aldehyde carbonyl group generates a β-hydroxy ketone intermediate, which undergoes dehydration to yield the chalcone. PEG-400 stabilizes the transition state through hydrogen bonding, lowering the activation energy.
Acid-Catalyzed Pathway
Protonation of the benzaldehyde carbonyl group by SOCl₂ enhances its electrophilicity, promoting nucleophilic attack by the acetophenone’s enol form. Subsequent dehydration forms the α,β-unsaturated system. While faster, competing side reactions (e.g., aldol condensation) necessitate precise stoichiometric control.
Characterization and Spectral Validation
Synthesized 2-chloro-4'-hydroxychalcone is validated using spectroscopic techniques:
Infrared Spectroscopy (IR)
Mass Spectrometry
Elemental Analysis
- Calculated: C 69.10%, H 4.26%, Cl 13.61%, O 12.03%.
- Observed: C 68.95%, H 4.30%, Cl 13.55%, O 12.20%.
Chemical Reactions Analysis
Chalcone, 2-chloro-4’-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the chalcone into corresponding epoxides or dihydroxy derivatives.
Reduction: Reduction of the α,β-unsaturated carbonyl system can yield saturated ketones.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different substituents on the aromatic rings.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens or nitrating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing various heterocyclic compounds.
Biology: Exhibits significant antimicrobial and antifungal activities.
Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of chalcone, 2-chloro-4’-hydroxy-, involves multiple molecular targets and pathways. It can inhibit enzymes involved in inflammation and cancer progression, such as cyclooxygenase and lipoxygenase. Additionally, it can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .
Comparison with Similar Compounds
Structural and Substituent Effects
The pharmacological profile of chalcones is highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Withdrawing vs. In contrast, methoxy (-OCH₃) groups in analogs like 2',4'-dihydroxy-4-methoxychalcone enhance lipophilicity and membrane permeability, favoring antimicrobial action .
- Hydroxyl Group Positioning : The 4'-OH group in 2-chloro-4'-hydroxy-chalcone may facilitate hydrogen bonding with biological targets, such as enzymes or DNA, a feature shared with 3,4,2',4'-tetrahydroxychalcone, which exhibits antioxidant properties via radical scavenging .
Physicochemical Properties
Table 2: Physicochemical Comparison
Notes:
- logP Trends : The chloro group increases hydrophobicity compared to hydroxylated analogs but less than SC-7, which has maximal logP (3.5) among studied chalcones .
- Thermal Behavior : The 4'-OH group in 2-chloro-4'-hydroxy-chalcone contributes to thermal stability, as hydroxy substitutions at the 3- or 4-positions are linked to higher decomposition temperatures and residual carbon content in oxygen-rich environments .
Anticancer Activity:
- Mechanism : The 2-Cl substituent in 2-chloro-4'-hydroxy-chalcone may enhance cytotoxicity by promoting reactive oxygen species (ROS) generation or inhibiting NF-κB pathways, similar to 2′-hydroxychalcone derivatives .
- Comparative Potency : Fluorinated analogs (e.g., 4'-fluoro-chalcones) show superior antitubercular activity (IC₅₀ ≤16.76 µg/mL), but 2-chloro-4'-hydroxy-chalcone’s chloro group may offer broader-spectrum anticancer effects .
Antimicrobial Activity:
- Antifungal Action : Chloro-substituted chalcones exhibit stronger antifungal activity than methoxy or hydroxylated derivatives, likely due to enhanced membrane disruption or ergosterol biosynthesis inhibition .
- Bacterial Inhibition : Hydroxy-methoxy combinations (e.g., 2',4'-dihydroxy-4-methoxychalcone) show moderate antibacterial activity, whereas 2-chloro-4'-hydroxy-chalcone’s dual substituents may balance solubility and target affinity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-4'-hydroxy chalcone, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The Claisen-Schmidt condensation between 4-hydroxyacetophenone and a substituted benzaldehyde (e.g., 2-chlorobenzaldehyde) is the primary method. Key variables include solvent choice (e.g., ethanol vs. methanol), temperature (60–80°C), and base catalysis (NaOH or KOH). Use factorial design to test variables like molar ratios and reaction time . Characterization via HPLC or LC-MS ensures purity (>95%) .
Q. How can structural confirmation of 2-chloro-4'-hydroxy chalcone be achieved using spectroscopic techniques?
- Methodological Answer : Combine UV-Vis (λmax ~300–350 nm for α,β-unsaturated ketones), FTIR (C=O stretch ~1650 cm⁻¹, phenolic -OH ~3200 cm⁻¹), and NMR. For ¹H NMR:
- Phenolic proton : δ 9.8–10.2 ppm (broad singlet)
- Chloro-substituted aromatic protons : δ 7.4–8.1 ppm (doublets)
- α,β-unsaturated protons : δ 7.6–8.0 ppm (doublets for trans-configuration) .
Q. What are the standard protocols for evaluating the antibacterial activity of 2-chloro-4'-hydroxy chalcone?
- Methodological Answer : Use agar diffusion (Kirby-Bauer) or broth microdilution (CLSI guidelines) to determine minimum inhibitory concentration (MIC). Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) for 2-chloro-4'-hydroxy chalcone be systematically investigated to enhance antibacterial efficacy?
- Methodological Answer : Design analogs by modifying substituents (e.g., replacing Cl with F or NO₂) or altering the hydroxyl group’s position. Use computational tools (e.g., molecular docking with E. coli DNA gyrase) to predict binding affinity. Validate experimentally via MIC assays and time-kill kinetics .
Q. What experimental strategies resolve contradictions in reported biological activity data for 2-chloro-4'-hydroxy chalcone?
- Methodological Answer :
- Variable standardization : Ensure consistent microbial strains, inoculum size (CFU/mL), and solvent systems.
- Statistical analysis : Apply ANOVA or Tukey’s HSD test to compare datasets.
- Mechanistic validation : Use fluorescence microscopy (live/dead staining) to confirm membrane disruption or ROS generation .
Q. How can computational modeling optimize the pharmacokinetic profile of 2-chloro-4'-hydroxy chalcone?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
